5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, along with the carboxylic acid group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility, melting point, and other properties could be determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest is part of a broader class of chemicals that includes various derivatives of 1,2,4-oxadiazole and 1,2,4-triazole. Research has delved into the synthesis and characterization of these derivatives, highlighting their structural properties and potential applications. For instance, studies have detailed the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide, exploring their thiol-thione tautomeric equilibrium and confirming their structures through elemental analyses and spectroscopy (M. Koparır, A. Çetin, A. Cansiz, 2005).
Antimicrobial Activity
The antimicrobial potential of similar compounds has been a significant area of research. For example, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its derivatives has been reported, with some of the synthesized compounds exhibiting notable antibacterial activity (M. Brahmayya et al., 2018).
Energetic Materials
Compounds based on 1,2,4-oxadiazole and 1,2,5-oxadiazole frameworks have been investigated for their potential as insensitive energetic materials. Research has focused on the synthesis of derivatives like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, evaluating their thermal stabilities and detonation performance. Some of these materials have shown superior properties compared to traditional explosives like TNT, highlighting their potential in applications requiring high-energy compounds with enhanced safety profiles (Qiong Yu et al., 2017).
Heterocyclic Rearrangements
The chemistry of oxadiazole and triazole derivatives extends to their reactivity and potential for heterocyclic rearrangements. Studies have explored the conditions under which these compounds undergo transformations, leading to new heterocyclic structures with diverse potential applications. For example, research on 5-arylisoxazole-3-hydroxamic acids has shown that they can rearrange into 3,4-substituted 1,2,5-oxadiazoles under specific conditions, providing a pathway to novel compounds with unique properties (V. Potkin et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c1-4-7(8(14)15)10-12-13(4)3-6-9-5(2)16-11-6/h3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOQXRVSTOTRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=NOC(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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